

A Comparative Guide to the Structural Validation of 3-nitrosopyridine-2,6-diamine

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Compound of Interest

Compound Name: 3-nitrosopyridine-2,6-diamine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical techniques for the structural validation of **3-nitrosopyridine-2,6-diamine**. While a specific crystallographic report for this exact compound is not publicly available, this guide utilizes data from the closely related structure, N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, to offer a comprehensive comparison between X-ray crystallography and other common analytical methods.^[1] The focus is to provide an objective, data-driven comparison to assist researchers in selecting the most suitable methods for the structural elucidation of similar pyridine derivatives.

The precise determination of a molecule's three-dimensional structure is fundamental in chemistry and drug discovery. For novel compounds like **3-nitrosopyridine-2,6-diamine**, unambiguous structural validation is crucial for understanding its chemical properties and potential biological activity.

Comparison of Structural Validation Techniques

The selection of an analytical technique for structural validation is influenced by factors such as the sample's physical state, the required level of detail, and instrument availability. The primary methods for the structural analysis of small organic molecules are X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).^{[2][3]}

Technique	Information Provided	Strengths	Limitations
Single-Crystal X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, and crystal packing information. [2]	Provides definitive evidence of atomic connectivity and stereochemistry in the solid state.	Requires a single, high-quality crystal; the crystal structure may not represent the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Detailed information about the carbon-hydrogen framework, connectivity, and spatial relationships of atoms. [3]	Non-destructive and provides definitive evidence of the covalent structure in solution. [3]	Requires a soluble sample; complex spectra may necessitate advanced 2D techniques for complete interpretation. [3]
Mass Spectrometry (MS)	Precise molecular weight and elemental composition. [3]	Extremely sensitive, requiring minimal sample amount, and provides a definitive molecular formula. [3]	Does not provide information on connectivity or stereochemistry; fragmentation patterns can be complex to interpret. [3]

Experimental Data: A Case Study of a Related Structure

As a proxy for **3-nitrosopyridine-2,6-diamine**, we present the crystallographic data for N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine.[\[1\]](#) This data offers valuable insights into the expected structural parameters of a substituted 3-nitropyridine-2,6-diamine.

Crystallographic Data for N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine

Parameter	Value
Empirical Formula	C ₁₂ H ₁₁ FN ₄ O ₂
Formula Weight	262.25
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	14.8187 (14)
b (Å)	5.9972 (6)
c (Å)	14.8840 (15)
β (°)	109.827 (1)
Volume (Å ³)	1244.3 (2)
Z	4
Temperature (K)	298
Radiation	Mo Kα
Final R indices [I>2σ(I)]	R1 = 0.052, wR2 = 0.140

Data sourced from the crystallographic study of N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of structural data. Below are typical protocols for the key analytical techniques.

Single-Crystal X-ray Crystallography

- **Crystallization:** Single crystals of the compound are grown, often by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[3]
- **Data Collection:** A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. Diffraction data are collected as the crystal is rotated in the X-ray beam.[3]

- **Structure Solution and Refinement:** The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to best fit the experimental data.

For the related compound, N6-(4-Fluorobenzyl)-3-nitropyridine-2,6-diamine, data was collected on a Rigaku SCXmini CCD diffractometer.^[1] The structure was solved using SHELXS97 and refined using SHELXL97.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

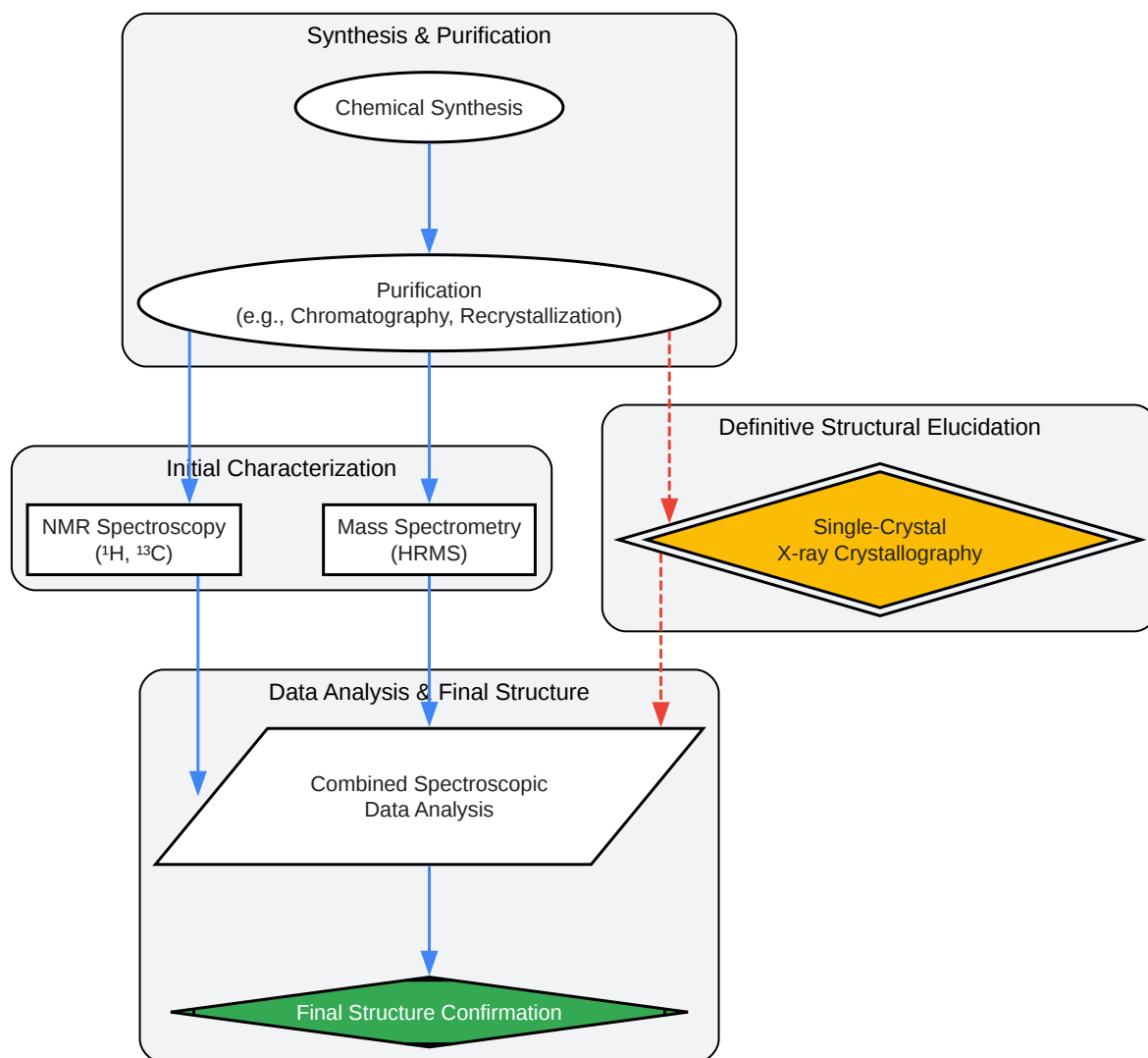
- **Sample Preparation:** 5-10 mg of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.^[3]
- **Data Acquisition:** A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to determine the full chemical structure.

Mass Spectrometry (MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography (e.g., LC-MS or GC-MS).
- **Ionization:** The sample is ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
- **Mass Analysis:** The mass-to-charge ratio of the resulting ions is measured to determine the molecular weight and elemental composition.

Visualizing the Structural Validation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel compound.



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Caption: Workflow for the structural validation of a novel chemical compound.

In conclusion, while X-ray crystallography provides the most definitive structural information in the solid state, a combination of spectroscopic methods, including NMR and MS, is essential for a comprehensive and unambiguous structural assignment of new chemical entities like **3-nitrosopyridine-2,6-diamine**.

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